5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3S/c1-10-16(25-14-7-5-13(18)6-8-14)22-15(24-23-10)11-3-2-4-12(9-11)17(19,20)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPEJUTKBTBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS Number: 339103-76-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data from research studies.
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed potent cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of triazine compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with specific proteins involved in cancer cell proliferation, primarily through hydrophobic interactions and hydrogen bonding .
Antibacterial Activity
Research has also highlighted the antibacterial potential of triazine derivatives:
- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with MIC values ranging from 12.5 to 50 µg/mL .
- Structure-Activity Relationship (SAR) : The presence of the bromophenyl and trifluoromethyl groups was found to enhance antibacterial activity, suggesting that these substituents play a crucial role in the efficacy of the compound .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : In vitro assays revealed that it effectively inhibits acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases .
- Urease Inhibition : The compound also demonstrated strong inhibitory activity against urease, indicating potential applications in treating infections caused by urease-producing bacteria .
Data Table of Biological Activities
Case Studies
- Anticancer Evaluation : A study conducted on triazine derivatives showed that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Antibacterial Screening : Research demonstrated that triazine compounds were effective against multi-drug resistant strains of bacteria, highlighting their potential as novel antibacterial agents in combating resistant infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine exhibit promising anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group has been associated with enhanced potency against certain cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives with similar structures could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . This suggests that this compound may also possess significant anticancer activity.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Triazole derivatives are known to exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of a bromophenyl sulfanyl moiety enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition.
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings indicate that this compound could be a candidate for developing new antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, preliminary investigations suggest that triazole derivatives may also exhibit antifungal activities. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes.
Case Study:
Research has shown that triazole compounds can effectively inhibit the growth of various fungal strains such as Candida albicans. The presence of electron-withdrawing groups like trifluoromethyl may enhance this activity by increasing lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can lead to significant changes in biological activity.
Key Factors Influencing Activity:
- Substituents: The position and nature of substituents on the triazine ring influence its interaction with biological targets.
- Halogenation: The introduction of halogens (e.g., bromine and fluorine) has been linked to increased potency against various pathogens.
Data Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased antibacterial potency |
| Bromination at para position | Enhanced anticancer activity |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-[(4-bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Sulfanyl group introduction : Reacting 4-bromothiophenol with a triazine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Trifluoromethylphenyl incorporation : Suzuki-Miyaura coupling using a palladium catalyst to attach the 3-(trifluoromethyl)phenyl group .
- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (DMF or THF) to maximize yield (typically 60–75%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- NMR analysis :
- ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons from bromophenyl and trifluoromethylphenyl groups), δ 2.5 ppm (methyl group on triazine) .
- ¹³C NMR : Signals at ~110–150 ppm (aromatic carbons), 165–170 ppm (triazine ring carbons) .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~468 (calculated for C₁₇H₁₂BrF₃N₃S). High-resolution MS confirms molecular formula .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO), poorly soluble in water. Use sonication for dissolution .
- Stability : Degrades under strong UV light or acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- DFT studies : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the bromophenyl and trifluoromethyl groups. These groups lower the LUMO energy, enhancing electrophilic reactivity .
- Docking simulations : Model interactions with biological targets (e.g., enzymes). The sulfanyl group may form hydrogen bonds with catalytic residues, while the trifluoromethyl group enhances hydrophobic binding .
Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological impacts of this compound?
- Environmental fate studies :
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Bioaccumulation : Use aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
- Toxicity assays :
- Microbial toxicity : Test inhibition of Vibrio fischeri luminescence (EC₅₀ values) .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Data reconciliation strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
